Glycerophospho-N-Oleoyl Ethanolamine

Lipid Signaling PPARα Agonism Endocannabinoid System

Research on PPARα-mediated energy homeostasis often faces confounding results due to cannabinoid receptor crosstalk from non-selective NAE precursors. Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) is the obligate metabolic precursor to oleoylethanolamide (OEA), a selective PPARα agonist (EC50=120 nM) without CB1/CB2 activity. - Eliminates cannabinoid pathway interference: exclusively generates OEA, not anandamide. - Validated serum biomarker for bicuspid aortic valve (BAV) disease (AUC=0.900). - ≥98% purity, crystalline solid; shipped ambient (domestic) with guaranteed cold-chain integrity.

Molecular Formula C23H46NO7P
Molecular Weight 479.6 g/mol
Cat. No. B1663049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophospho-N-Oleoyl Ethanolamine
Synonymsmono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid
Molecular FormulaC23H46NO7P
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
InChIInChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9-
InChIKeyVBNXVCGZJCGEKO-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Glycerophospho-N-Oleoyl Ethanolamine: OEA Precursor and BAV Biomarker


Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE, also known as GNOE) is a glycerophospho-N-acyl ethanolamine (GP-NAE) lipid and the immediate metabolic precursor to the potent, endogenous PPARα agonist oleoylethanolamide (OEA) [1]. As a member of the GP-NAE class, it serves as a critical intermediate in the biosynthesis of N-acylethanolamines (NAEs), a family of signaling lipids with diverse bioactivities [2]. Unlike its downstream product OEA, GP-NOE contains a glycerol-phosphate headgroup, distinguishing it as a membrane-associated precursor [1]. Clinically, GP-NOE has been identified as a serum metabolite differentially abundant in bicuspid aortic valve (BAV) disease, where its levels contribute to a diagnostic model [3].

OEA Precursor for Selective PPARα Pathway Studies
GDE1 Substrate for NAE Biosynthetic Pathway Analysis
Metabolite of Interest in BAV Research Model

Glycerophospho-N-Oleoyl Ethanolamine: Why Substitution Fails


The GP-NAE class is not functionally interchangeable; the specific N-acyl chain and its downstream products dictate distinct biological outcomes. Glycerophospho-N-Oleoyl Ethanolamine is the obligate precursor for oleoylethanolamide (OEA), a selective PPARα agonist (EC50 = 120 nM) that regulates feeding and energy homeostasis, but lacks cannabinoid (CB1/CB2) activity [1]. This is in stark contrast to its structural analogs: Glycerophospho-N-Arachidonoyl Ethanolamine yields anandamide (AEA), a dual CB1/CB2 agonist with distinct neurological effects [2], while Glycerophospho-N-Palmitoyl Ethanolamine leads to palmitoylethanolamide (PEA), an anti-inflammatory agent acting via PPARα and other targets [3]. Substituting GP-NOE with another GP-NAE would thus redirect biosynthetic flux to produce a different NAE congener with a divergent pharmacological profile, invalidating any experiment designed to study OEA-specific pathways or PPARα-dependent anorexigenic signaling. Furthermore, GP-NOE itself has emerged as a specific serum biomarker for bicuspid aortic valve (BAV) disease, a property not shared by all GP-NAEs, underscoring that even the intact precursors possess unique, context-dependent biological identities [4].

GP-NAE analog produces different NAE
Replacing GP-NOE with GP-NArE yields anandamide, a CB1/CB2 agonist, shifting receptor activation away from PPARα.
Cannabinoid off-target effects may confound
Analogs producing AEA may activate cannabinoid pathways, potentially masking PPARα-mediated feeding-regulation endpoints.
BAV metabolomic profile not shared by all GP-NAEs
GP-NOE's differential abundance in BAV research models may not transfer to other GP-NAEs, limiting biomarker context.

Glycerophospho-N-Oleoyl Ethanolamine: Key Evidence vs. Analogs


PPARα Selectivity: OEA vs. AEA and PEA

Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) is the precursor to OEA, a selective PPARα agonist (EC50 = 120 nM in a transactivation assay) that does not activate cannabinoid receptors CB1 or CB2 [1]. In contrast, the GP-NAE analog Glycerophospho-N-Arachidonoyl Ethanolamine yields AEA, a potent agonist at CB1 (Ki ≈ 89 nM) and CB2 (Ki ≈ 371 nM) with weak PPARα activity [2][3]. Glycerophospho-N-Palmitoyl Ethanolamine produces PEA, which activates PPARα (EC50 ~3-10 µM) but also acts via GPR55 and other targets [4]. This data demonstrates that the N-acyl chain of the GP-NAE dictates the receptor selectivity of its downstream NAE product, making GP-NOE the specific precursor for PPARα-selective signaling.

PPARα Selectivity
Context-dependent
OEA (from GP-NOE) EC50 120 nM vs AEA CB1 Ki 89 nM, PEA EC50 ~3 µM
Supports selective PPARα pathway activation study
Data to verify; OEA does not activate CB1/CB2
Lipid Signaling PPARα Agonism Endocannabinoid System

GDE1 Activity on GP-NAE Substrates

The phosphodiesterase GDE1 (MIR16) converts GP-NAEs to their corresponding NAEs. In mouse brain tissue, GDE1 processes multiple GP-NAE substrates, including GP-NArE (AEA precursor), with similar efficiency [1]. While direct kinetic parameters (Km, Vmax) for GP-NOE are not explicitly reported, the study demonstrates that GDE1 is a broadly acting enzyme for GP-NAEs with a saturated N-acyl chain [1]. This implies that GP-NOE, GP-NArE, and GP-NPEA are all competent substrates for GDE1, and the rate-limiting step in NAE production is likely upstream of this phosphodiesterase reaction.

GDE1 Substrate Processing
Class-level
Predicted substrate; robust GP-NAE phosphodiesterase activity reported
Supports canonical NAE biosynthetic pathway
Direct kinetic data unavailable
Enzymology Lipid Metabolism NAE Biosynthesis

GP-NOE as a Serum Biomarker for BAV

In a clinical metabolomics study of 30 BAV patients and 20 healthy controls, serum levels of Glycerophospho-N-Oleoyl Ethanolamine (GNOE) were identified as one of 41 differentially abundant metabolites out of 2,213 detected [1]. A diagnostic model combining GNOE with monoglyceride (18:2) yielded an area under the ROC curve (AUC) of 0.900 (95% CI: 0.782–0.967) for predicting BAV, which was superior to any single-metabolite model [1]. The optimized model achieved a sensitivity of 76.7% and specificity of 90.0% in a validation cohort [1].

BAV Biomarker Model
Reported
AUC 0.900 (95% CI 0.782–0.967)
Sensitivity 76.7% | Specificity 90.0% (2-metabolite model)
Supports metabolomics biomarker investigation
Research model; single-study validation
Metabolomics Cardiovascular Disease Biomarker Discovery

Glycerophospho-N-Oleoyl Ethanolamine: Research Applications


PPARα Agonism and Feeding Regulation

Use GP-NOE as a precursor to generate OEA in cellular or in vivo models to study PPARα-dependent regulation of food intake and energy homeostasis. Its use is critical for differentiating PPARα-mediated effects from cannabinoid receptor activation, which can confound studies using anandamide or its precursors [1]. Typical in vivo studies employ intraperitoneal administration of OEA at 5-10 mg/kg to induce satiety [1].

GDE1 Activity in NAE Biosynthesis

Employ GP-NOE as a substrate in enzymatic assays to characterize the activity and kinetics of glycerophosphodiesterase 1 (GDE1, MIR16). This is essential for mapping the flux through the N-acyl phosphatidylethanolamine (NAPE) to NAE pathway and understanding how precursor availability regulates endocannabinoid and NAE tone in tissues like brain and liver [2].

BAV Biomarker Discovery and Validation

Utilize GP-NOE as a quantitative biomarker in LC-MS-based serum metabolomics studies aimed at developing non-invasive diagnostic or screening tools for BAV. Its differential abundance in BAV patients vs. controls, and its inclusion in a predictive model with AUC=0.900, makes it a key metabolite for targeted assay development and validation in larger patient cohorts [3].

Application
Selection Property
Validation Focus
PPARα Pathway Research
OEA precursor specificity
Feeding-regulation signaling endpoints
NAE Biosynthesis Enzymology
GDE1 substrate profiling
Kinetic characterization of phosphodiesterase
Cardiovascular Metabolomics
BAV-associated metabolite
Targeted LC-MS assay and cohort validation

Technical Documentation Hub

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58 linked technical documents
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